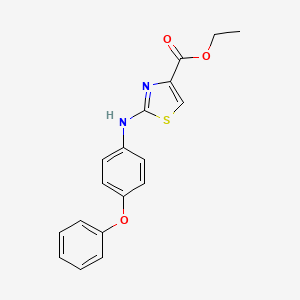

Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate

Description

Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate (CAS: ZINC45170299) is a thiazole-based small molecule characterized by a central thiazole ring substituted with a phenoxyaniline group at position 2 and an ethyl ester at position 4 (Fig. 1). This compound is synthesized via condensation of 4-hydroxythiobenzamide with ethyl bromopyruvate under refluxing ethanol, followed by amination with 4-phenoxyaniline . Its structure is confirmed by spectroanalytical techniques (NMR, IR, HRMS) and single-crystal X-ray diffraction (SC-XRD) in related analogs .

Its extended conjugation and planar geometry, influenced by the phenoxyphenyl group, may enhance π-π stacking interactions in biological targets .

Properties

IUPAC Name |

ethyl 2-(4-phenoxyanilino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-2-22-17(21)16-12-24-18(20-16)19-13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLINKVVPFQVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 4-phenoxyaniline in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, with the addition of a few drops of glacial acetic acid to facilitate the reaction. The mixture is then refluxed for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Chemical Synthesis

Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate serves as a versatile building block for the synthesis of complex heterocyclic compounds. Its thiazole ring structure allows for various modifications, facilitating the development of new derivatives with enhanced biological activities. Researchers often utilize this compound to create libraries of related compounds for pharmacological screening.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens, including both gram-positive and gram-negative bacteria, as well as fungi. In particular, it has shown effectiveness against Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida glabrata . The mechanism of action involves the inhibition of UDP-N-acetylmuramate/L-alanine ligase, an enzyme crucial for bacterial cell wall synthesis, leading to cell lysis .

Anticancer Potential

this compound has been explored for its anticancer properties. Studies indicate that it can induce cytotoxic effects on various cancer cell lines by disrupting cellular processes and signaling pathways . For instance, it has been noted to exhibit significant activity against malignant cells with IC50 values ranging from 0.09 to 0.49 μM .

Medicinal Chemistry

This compound is being investigated as a lead candidate in drug development due to its promising biological activities. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. Research has focused on optimizing its pharmacokinetic properties to improve absorption and distribution within biological systems .

Case Study 1: Anti-Tubercular Activity

A significant study reported the modification of thiazole derivatives to enhance their activity against Mycobacterium tuberculosis. Compounds derived from the thiazole scaffold exhibited sub-micromolar minimum inhibitory concentrations (MICs), with one analog demonstrating an MIC of 0.06 µg/ml, outperforming traditional antibiotics like isoniazid . This highlights the potential of this compound in developing new anti-tubercular agents.

Case Study 2: Induction of Pluripotency

Research has also identified derivatives of thiazole compounds as inducers of Oct3/4 expression in embryonic stem cells. This suggests potential applications in regenerative medicine and stem cell research . The ability to manipulate pluripotency could lead to advancements in cellular therapies.

Mechanism of Action

The mechanism of action of ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The phenoxyphenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Key structural analogs differ in substituents at the thiazole’s 2-amino position and ester groups. A comparative analysis is provided in Table 1.

Key Observations :

- Electron-withdrawing groups (e.g., –NO₂, –CF₃) reduce the HOMO-LUMO gap, enhancing charge transfer and reactivity . For example, the nitro-substituted analog shows a 3.8 eV gap vs. 4.2 eV for the chloro derivative .

- Phenoxy vs. Chlorophenyl: The phenoxyphenyl group’s electron-donating nature may stabilize π-π interactions in enzyme binding pockets, as seen in cholinesterase inhibitors . In contrast, the 4-chloro derivative’s electronegativity enhances Oct3/4 induction, likely via DNA-binding interactions .

Reactivity Trends :

- Ester Hydrolysis : The ethyl ester group is hydrolyzable to carboxylic acids, enhancing solubility for biological assays (e.g., compound 13c in carbonic anhydrase studies) .

- Amino Group Functionalization: The 2-amino position allows for further derivatization, such as acylations or ureido formations, to optimize target binding .

Oct3/4 Induction

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate demonstrates potent Oct3/4 induction (IC50: 0.72 μM), critical for pluripotent stem cell reprogramming . Its activity surpasses phenoxyphenyl analogs, likely due to the chloro group’s stronger electronegativity and improved DNA affinity .

Anticancer Activity

- HCT116 Colorectal Cancer : The trifluoromethyl analog (IC50: 1.55 μM) and dioxoisoindolinyl derivatives (5a/b, IC50: 0.72–1.55 μM) inhibit β-catenin, a key oncoprotein .

- Mechanism : Thiazole esters disrupt β-catenin/Wnt signaling via H-bonding with Thr394 and Asn426 residues, as shown in molecular docking .

Antimicrobial and Antioxidant Activity

The nitro-substituted analog exhibits moderate antimicrobial activity (MIC: 32 μg/mL against S. aureus) and radical scavenging (IC50: 58 μM in DPPH assay) due to its electron-deficient aromatic system .

Computational and Docking Studies

- Nitro Derivative : DFT calculations reveal a planar geometry with extended conjugation, stabilizing interactions with AChE’s catalytic triad (Ser203, Glu334, His447) .

Biological Activity

Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate, a compound belonging to the thiazole family, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, biochemical pathways, and relevant case studies.

This compound is synthesized through various organic reactions involving thiazole derivatives. The compound typically features a thiazole ring, which is known for its role in medicinal chemistry due to its versatile biological properties. The synthesis often involves the reaction of 4-phenoxyaniline with thiazole-4-carboxylic acid derivatives under specific catalytic conditions .

The primary mechanism of action for this compound is its interaction with the enzyme UDP-N-acetylmuramate/L-alanine ligase, crucial for peptidoglycan biosynthesis in bacterial cell walls. This interaction leads to significant antibacterial effects against various pathogens, including both gram-positive and gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Significant |

| Staphylococcus epidermidis | Significant |

| Escherichia coli | Significant |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Moderate |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects. Research indicates that compounds in the thiazole class can significantly reduce levels of prostaglandin E2 (PGE2), a key mediator in inflammation. For example, certain analogs have shown reductions in PGE2 levels ranging from 76% to 94%, indicating strong anti-inflammatory potential .

Case Studies and Research Findings

- Antibacterial Efficacy : A study highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. The research demonstrated that this compound could inhibit bacterial growth at low concentrations (IC50 values ranging from 0.5 to 1.5 μM), showcasing its potential as an alternative treatment for resistant infections .

- Cytotoxicity and Cancer Research : In cancer studies, derivatives of this thiazole compound were tested for their ability to induce apoptosis in cancer cell lines. Results indicated that some derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents, suggesting a possible role in cancer therapy .

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound acts by disrupting cellular signaling pathways involved in inflammation and infection response, particularly through inhibition of cyclooxygenase enzymes (COX), which are critical for prostaglandin synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.